molecular formula C12H13N3O4S B2392062 Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate CAS No. 932902-09-5

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate

Cat. No.: B2392062
CAS No.: 932902-09-5
M. Wt: 295.31
InChI Key: VTVJVYWIKGXJMG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate is an organic compound with a complex structure that includes both isoxazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by the introduction of the thiazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Similar in structure but with different functional groups.

    4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl]Benzene sulfonamide: Contains similar isoxazole and thiazole rings but with different substituents.

Uniqueness

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-4-18-11(17)9-7(3)13-12(20-9)14-10(16)8-5-6(2)19-15-8/h5H,4H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVJVYWIKGXJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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